2-(3-Methoxypyrrolidin-1-yl)ethanamine
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Overview
Description
2-(3-Methoxypyrrolidin-1-yl)ethanamine is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methoxy group attached to the pyrrolidine ring. This compound is used primarily in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)ethanamine typically involves the reaction of 3-methoxypyrrolidine with ethylene oxide or ethylene chlorohydrin under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
2-(3-Methoxypyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
2-(3-Methoxypyrrolidin-1-yl)ethanamine can be compared with other similar compounds, such as:
2-(3-Methoxyphenyl)ethylamine: This compound has a similar structure but with a phenyl group instead of a pyrrolidine ring.
N-Methyl-L-prolinol: This compound is a derivative of proline with a hydroxymethyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which combines the properties of pyrrolidine and methoxy groups, making it a versatile building block for the synthesis of various bioactive molecules .
Properties
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISJMMBMOJTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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